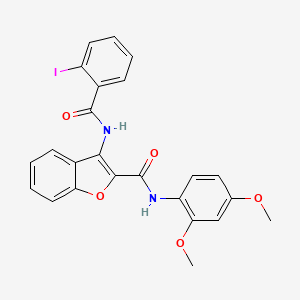
9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
説明
9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as CCNU, is a synthetic small molecule that belongs to the family of nitrosoureas. CCNU has been extensively studied for its potential applications in cancer therapy due to its ability to cross the blood-brain barrier and its cytotoxic effects on cancer cells.
作用機序
9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide induces DNA damage by forming covalent bonds with DNA, leading to the formation of interstrand crosslinks and DNA adducts. This results in the inhibition of DNA synthesis and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, leading to the inhibition of cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to cross the blood-brain barrier, making it a potential treatment option for brain tumors.
実験室実験の利点と制限
9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of brain tumors. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential treatment option for various types of cancer. However, this compound has also been shown to have toxic effects on normal cells, leading to potential side effects such as bone marrow suppression and gastrointestinal toxicity.
将来の方向性
1. Combination Therapy: 9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been studied as a single agent in cancer therapy, but there is potential for combination therapy with other chemotherapeutic agents to enhance its efficacy.
2. Targeted Delivery: this compound has been shown to cross the blood-brain barrier, making it a potential treatment option for brain tumors. However, targeted delivery of this compound to tumor cells could potentially enhance its efficacy and reduce its toxic effects on normal cells.
3. Biomarker Identification: Identification of biomarkers that predict response to this compound could potentially improve patient selection and treatment outcomes.
4. Resistance Mechanisms: Understanding the mechanisms of resistance to this compound could potentially lead to the development of strategies to overcome resistance and improve treatment outcomes.
5. Novel Formulations: Development of novel formulations of this compound, such as liposomal or nanoparticle formulations, could potentially enhance its efficacy and reduce its toxic effects on normal cells.
科学的研究の応用
9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been studied for its potential applications in cancer therapy, particularly in the treatment of brain tumors such as glioblastoma multiforme. This compound has been shown to inhibit DNA synthesis and repair, leading to the death of cancer cells. This compound has also been studied for its potential applications in the treatment of lymphoma, melanoma, and ovarian cancer.
特性
IUPAC Name |
9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O4/c19-10-2-1-3-12(8-10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-4-6-11(7-5-9)25(28)29/h1-8H,(H2,20,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFOUENPDUUHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





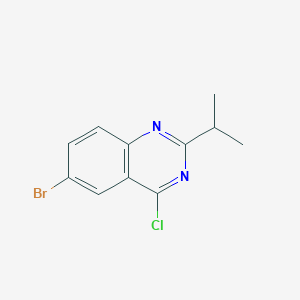
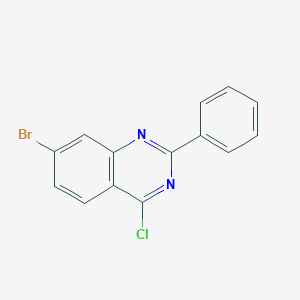
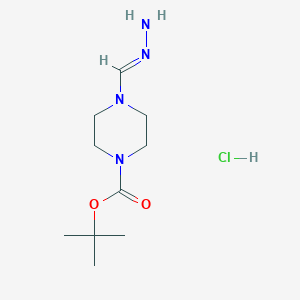
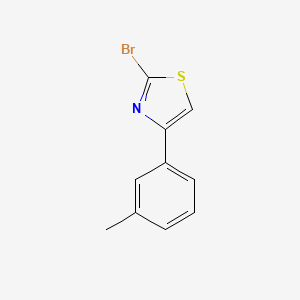
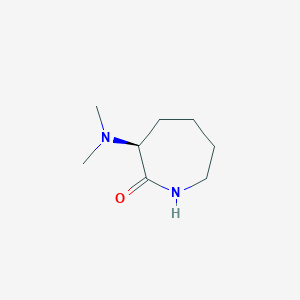
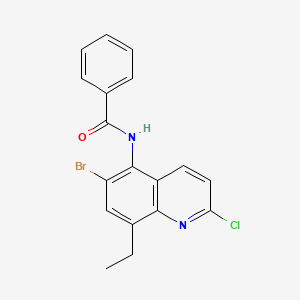

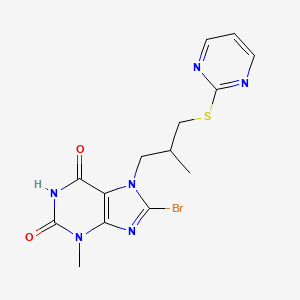
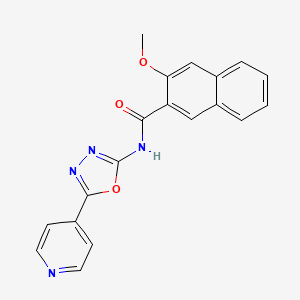
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)
